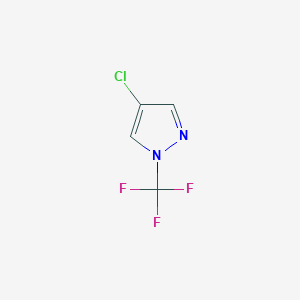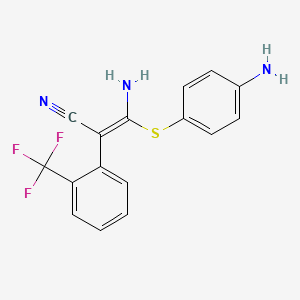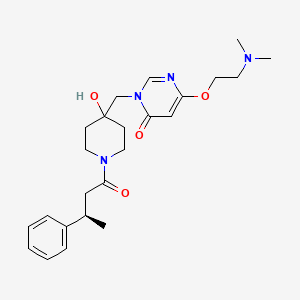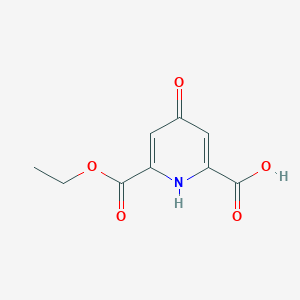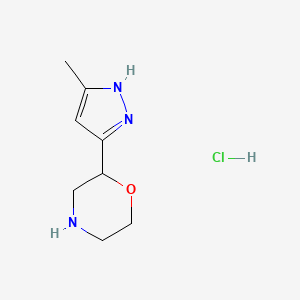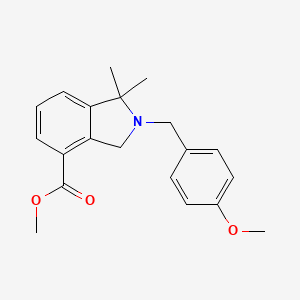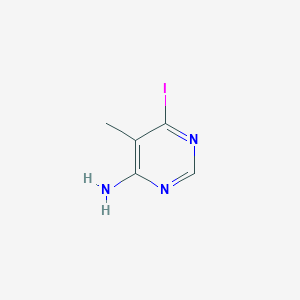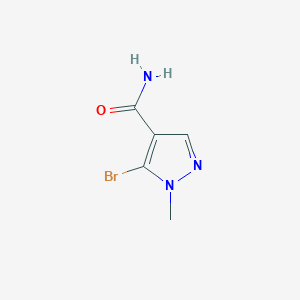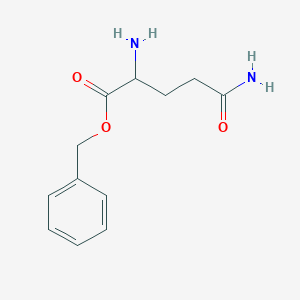
2-Bromo-6-fluoro-N-hydroxy-3-nitrobenzimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-6-fluoro-N-hydroxy-3-nitrobenzimidamide is an organic compound with a complex structure that includes bromine, fluorine, hydroxyl, and nitro functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-fluoro-N-hydroxy-3-nitrobenzimidamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Nitration: Introduction of the nitro group to the benzene ring.
Bromination: Addition of the bromine atom to the aromatic ring.
Fluorination: Introduction of the fluorine atom.
Hydroxylation: Addition of the hydroxyl group.
Amidation: Formation of the benzimidamide structure.
Each of these steps requires specific reaction conditions, such as the use of strong acids for nitration, bromine or bromine-containing reagents for bromination, and fluorine-containing reagents for fluorination. The hydroxylation and amidation steps may involve the use of bases and other catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Industrial methods may also involve continuous flow processes and the use of automated systems to ensure consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-6-fluoro-N-hydroxy-3-nitrobenzimidamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the nitro group may yield an amine.
Wissenschaftliche Forschungsanwendungen
2-Bromo-6-fluoro-N-hydroxy-3-nitrobenzimidamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-Bromo-6-fluoro-N-hydroxy-3-nitrobenzimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, electrostatic interactions, and covalent bonds with its targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-6-fluoro-3-hydroxybenzaldehyde: Similar structure but lacks the nitro and benzimidamide groups.
6-Fluoro-2-hydroxy-3-nitrobenzaldehyde: Similar structure but lacks the bromine and benzimidamide groups.
4-Bromo-2-fluoro-6-nitrophenol: Similar structure but lacks the hydroxyl and benzimidamide groups.
Uniqueness
2-Bromo-6-fluoro-N-hydroxy-3-nitrobenzimidamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This combination allows for a wide range of applications and makes it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C7H5BrFN3O3 |
|---|---|
Molekulargewicht |
278.04 g/mol |
IUPAC-Name |
2-bromo-6-fluoro-N'-hydroxy-3-nitrobenzenecarboximidamide |
InChI |
InChI=1S/C7H5BrFN3O3/c8-6-4(12(14)15)2-1-3(9)5(6)7(10)11-13/h1-2,13H,(H2,10,11) |
InChI-Schlüssel |
FETRIXIJPSAYPM-UHFFFAOYSA-N |
Isomerische SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])Br)/C(=N/O)/N)F |
Kanonische SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])Br)C(=NO)N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


